molecular formula C13H8Br2Cl2O2 B099090 2,2'-Methylenebis(6-bromo-4-chlorophenol) CAS No. 15435-29-7

2,2'-Methylenebis(6-bromo-4-chlorophenol)

Cat. No. B099090
CAS RN: 15435-29-7
M. Wt: 426.9 g/mol
InChI Key: TYBHZVUFOINFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Methylenebis(6-bromo-4-chlorophenol) is a chemical compound with the molecular formula C13H8Br2Cl2O2 and a molecular weight of 426.91 . It is also known by other names such as Bis(3-bromo-5-chloro-2-hydroxyphenyl)methane and 3,3’-Dibromo-5,5’-dichloro-2,2’-dihydroxydiphenylmethane . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

2,2’-Methylenebis(6-bromo-4-chlorophenol) has a melting point of 191°C (dec.) . It has a density of 1.923±0.06 g/cm3 (Predicted) . The boiling point is predicted to be 452.3±40.0 °C, and the flash point is predicted to be 227.4±27.3 °C .

Scientific Research Applications

Antibacterial and Sterilization Properties

Bromochlorophen exhibits potent antibacterial activity and is widely used for sterilization purposes. It has been evaluated for both its genotoxicity and its efficacy in killing bacteria or inhibiting their growth. This makes it a valuable compound in the development of disinfectants and sanitizers for healthcare settings, where maintaining a sterile environment is crucial .

Toxicological Assessment

Research has been conducted to assess the toxicological profile of Bromochlorophen. Studies involving single and repeated-dose oral toxicity, genotoxicity, and dermal application in animal models like Sprague–Dawley rats have provided insights into the safe dosage levels and potential side effects of this compound. Such assessments are essential for ensuring the safety of Bromochlorophen when used in consumer products .

Cosmetic Industry Applications

As a cosmetic preservative, Bromochlorophen helps prevent the growth of microorganisms in cosmetic products, thereby extending their shelf life. Pharmacokinetics and dermal absorption studies have been performed to understand how the compound behaves when applied to the skin, which is vital for confirming its suitability and safety in cosmetic formulations .

Pharmacokinetics Studies

Understanding the pharmacokinetics of Bromochlorophen is important for its application in various fields. Studies have been conducted to determine how the compound is absorbed, distributed, metabolized, and excreted in the body. These studies are crucial for developing guidelines for its safe use in products that come into contact with the human body .

Risk Assessment in Consumer Products

Bromochlorophen’s presence in consumer products necessitates a thorough risk assessment to ensure consumer safety. Research into the toxicokinetics of the compound helps in understanding the risks associated with exposure and in establishing regulatory standards for its use in household and personal care products .

Safety and Hazards

This compound is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . If it comes into contact with the skin, it is advised to wash with plenty of soap and water .

Mechanism of Action

Bromochlorophen, also known as 2,2’-Methylenebis(6-bromo-4-chlorophenol), Bromochlorophene, or Bromchlorophene, is a compound with significant sterilization and antibacterial properties . This article will delve into the various aspects of its mechanism of action.

Target of Action

Given its sterilization and antibacterial properties, it can be inferred that the compound likely interacts with bacterial cells .

Mode of Action

Its antibacterial activity suggests that it may interfere with bacterial cell processes, leading to cell death .

Biochemical Pathways

Given its antibacterial properties, it is likely that it interferes with essential biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

Bromochlorophen has been studied for its pharmacokinetic properties. In a study involving Sprague-Dawley rats, the compound was found to have a high oral approximate lethal dose (ALD) of 1,000 mg/kg in a single-dose toxicity study . The No Observed Adverse Effect Level (NOAEL) of Bromochlorophen was considered to be 250 mg/kg for both male and female rats after repeated oral administration for 28 days .

In terms of dermal absorption, the total dermal absorption rate of Bromochlorophen was found to be 7.42 ± 0.74% for a gel formulation and 1.5 ± 0.9% for a cream formulation . The dermal bioavailability of Bromochlorophen was determined as 12.20 ± 2.63% and 4.65 ± 0.60% for the gel and cream formulations, respectively .

Result of Action

The result of Bromochlorophen’s action is primarily seen in its antibacterial effects. It has shown good properties in sterilization and antibacterial activity and is widely used as a household chemical . In toxicity studies, Bromochlorophen showed no genotoxic effect .

properties

IUPAC Name

2-bromo-6-[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2Cl2O2/c14-10-4-8(16)2-6(12(10)18)1-7-3-9(17)5-11(15)13(7)19/h2-5,18-19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBHZVUFOINFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)Br)O)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165596
Record name Bromochlorophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis(6-bromo-4-chlorophenol)

CAS RN

15435-29-7
Record name 2,2′-Methylenebis(6-bromo-4-chlorophenol)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15435-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromochlorophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015435297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromochlorophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-methylenebis(6-bromo-4-chlorophenol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOCHLOROPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZV1D2GW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Methylenebis(6-bromo-4-chlorophenol)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-Methylenebis(6-bromo-4-chlorophenol)
Reactant of Route 3
2,2'-Methylenebis(6-bromo-4-chlorophenol)
Reactant of Route 4
Reactant of Route 4
2,2'-Methylenebis(6-bromo-4-chlorophenol)
Reactant of Route 5
2,2'-Methylenebis(6-bromo-4-chlorophenol)
Reactant of Route 6
Reactant of Route 6
2,2'-Methylenebis(6-bromo-4-chlorophenol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.